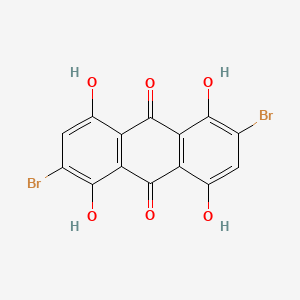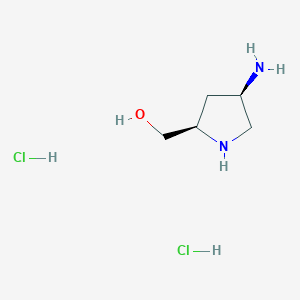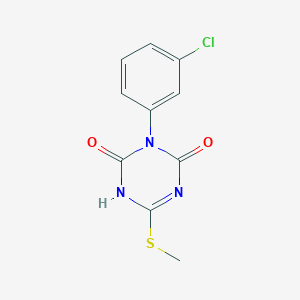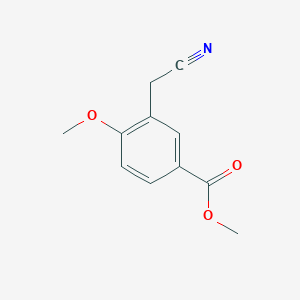
5-Fluoro-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one typically involves the condensation of appropriate fluorinated and methylated precursors with thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
5-Fluoro-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a catalyst or under heating.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could result in various fluorine-substituted derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: May be used in the production of specialty chemicals or as an intermediate in various industrial processes.
作用機序
The mechanism of action of 5-Fluoro-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one would depend on its specific biological activity. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one: Lacks the fluorine atom, which may result in different biological activities.
5-Fluoro-2-thioxo-2,3-dihydropyrimidin-4(5H)-one: Lacks the methyl group, which could affect its reactivity and interactions.
5-Fluoro-6-methyl-2-oxo-2,3-dihydropyrimidin-4(5H)-one: Contains an oxo group instead of a thioxo group, potentially altering its chemical properties.
Uniqueness
The presence of both fluorine and methyl groups, along with the thioxo functionality, makes 5-Fluoro-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one unique
特性
分子式 |
C5H5FN2OS |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
5-fluoro-6-methyl-2-sulfanylidene-5H-pyrimidin-4-one |
InChI |
InChI=1S/C5H5FN2OS/c1-2-3(6)4(9)8-5(10)7-2/h3H,1H3,(H,8,9,10) |
InChIキー |
BUFJTOHBFHRBTB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=S)NC(=O)C1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B15251805.png)

![tert-butyl N-[4-[[2-[6-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]hexylamino]-2-oxoethoxy]carbonylamino]butyl]-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B15251813.png)
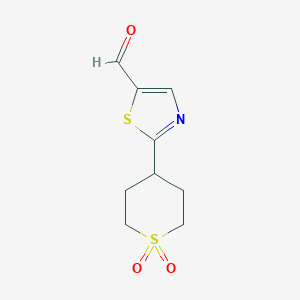

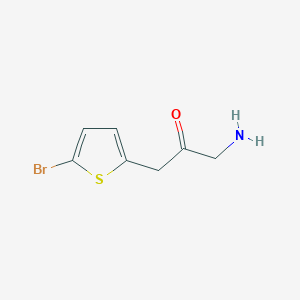
![3-(6-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B15251823.png)
